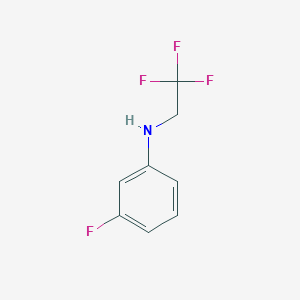

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Overview

Description

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the family of aromatic amines . It is a colorless to pale yellow liquid.

Synthesis Analysis

The synthesis of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline can be achieved by an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

Fluorinated compounds play a crucial role in drug development due to their unique properties. Trifluoroethylaniline serves as a versatile building block for synthesizing novel drug candidates. Researchers have explored its incorporation into drug molecules to enhance metabolic stability, modulate fat solubility, and influence biological activities. For instance, the introduction of trifluoromethyl (CF₃) groups has led to promising drug leads with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

Organic Synthesis and Cascade Reactions

Trifluoroethylaniline participates in organic synthesis reactions, particularly as a fluorine-containing synthon. Notably, N-2,2,2-trifluoroethylisatin ketimines have attracted attention since their development in 2015. Researchers have explored their involvement in various reactions, including cycloadditions and cascade processes. These reactions yield chiral fluorospiroindole derivatives with high diastereo- and enantioselectivities .

Crop Protection and Agrochemicals

The crop protection industry has witnessed a surge in the use of fluorinated compounds. Trifluoroethylaniline derivatives may contribute to the development of novel pesticides. Their introduction into pesticide structures can enhance bioavailability, improve efficacy, and increase resistance against environmental degradation. These compounds play a vital role in safeguarding agricultural productivity .

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Trifluoroethylaniline-containing moieties appear in FDA-approved drugs. For instance, the drug Alpelisib contains a trifluoromethyl alkyl-substituted pyridine group. Alpelisib inhibits PI3Ks, which are lipid kinases involved in cell proliferation, apoptosis, and glucose metabolism. The trifluoromethyl group contributes to its pharmacological activity .

properties

IUPAC Name |

3-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROACPGTQITOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651510 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

CAS RN |

62158-93-4 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)

![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)